

Gelsevirine: A Comprehensive Pharmacological Profile and Bioactivity Analysis

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Compound of Interest

Compound Name: Gelsevirine

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Introduction

Gelsevirine, a principal alkaloid isolated from the plant *Gelsemium elegans*, has emerged as a compound of significant interest in pharmacological research. Possessing a complex monoterpenoid indole alkaloid structure, **gelsevirine** has demonstrated a range of biological activities, including potent anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a detailed overview of the pharmacological profile and bioactivity of **gelsevirine**, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies employed in its investigation.

Pharmacological Profile

Gelsevirine exhibits a multifaceted pharmacological profile, interacting with several key signaling pathways implicated in inflammation and cellular stress responses. Its primary mechanisms of action involve the modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the stimulator of interferon genes (STING) signaling cascade. Additionally, **gelsevirine** has been shown to interact with inhibitory neurotransmitter receptors.

Table 1: Receptor and Protein Binding Affinity of Gelsevirine

Target	Assay Method	Affinity (Kd)	IC50	Reference
STING	Surface Plasmon Resonance (SPR)	27.6 μ M	0.766 μ M (for inhibiting 2'3'-cGAMP-induced IFNB1 expression)	[1]
Glycine Receptor (α 1 subunit)	Electrophysiology	Not Reported	40.6 \pm 8.2 μ M	[2][3][4]
GABAA Receptor	Electrophysiology	Not Reported	251.5 μ M	[5]

Table 2: In Vitro and In Vivo Bioactivity of Gelsevirine

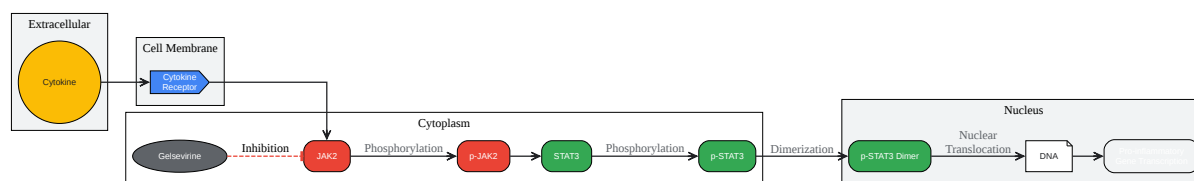
Biological Effect	Model System	Key Findings	Reference
Anti-inflammatory	LPS- or OGD-CM-stimulated BV2 microglia	Decreased production of inflammatory cytokines (e.g., IL-6, TNF- α).	
Cecal Ligation and Puncture (CLP)-induced sepsis in mice	Increased survival rate and mitigated acute organ damage.		
Neuroprotection	Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic stroke	Significantly improved infarct volume, neurological function, and reduced neuronal apoptosis.	
Osteoarthritis	IL-1 β -stimulated chondrocytes and surgically induced OA in mice	Mitigated inflammatory response and cartilage destruction.	
Sepsis-Associated Encephalopathy (SAE)	CLP-induced sepsis in mice	Ameliorated cognitive impairment and inhibited microglial activation.	

Signaling Pathways and Molecular Mechanisms

Gelsevirine exerts its biological effects through the modulation of distinct and critical intracellular signaling pathways.

JAK-STAT Signaling Pathway

In the context of neuroinflammation, particularly in microglia, **gelsevirine** has been shown to inhibit the JAK-STAT signaling pathway. It directly binds to JAK2, inhibiting its kinase activity and subsequently downregulating the phosphorylation of STAT3. This inhibition leads to a reduction in the transcription of pro-inflammatory genes.

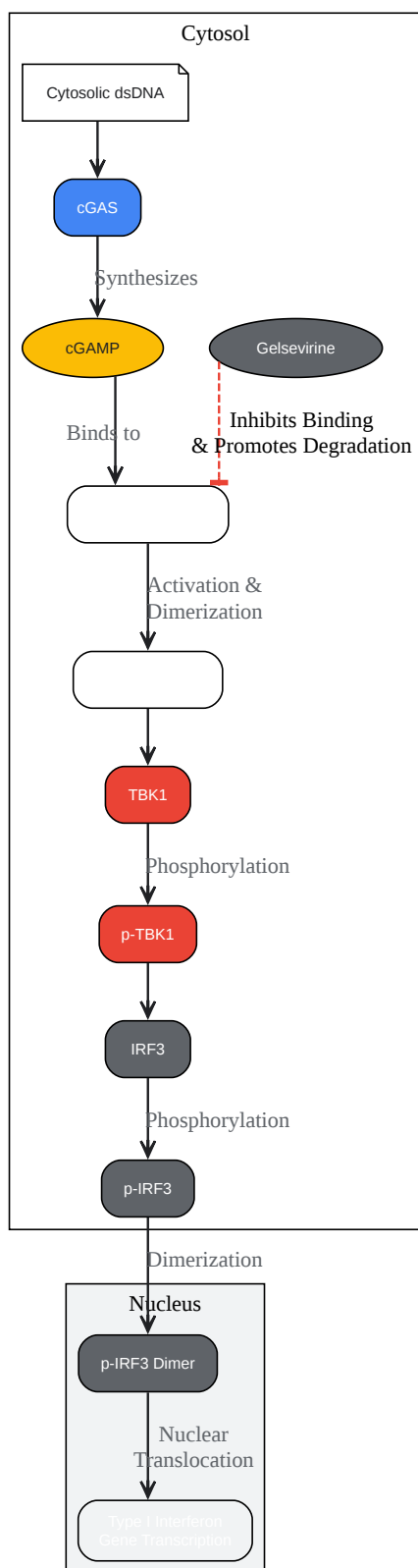


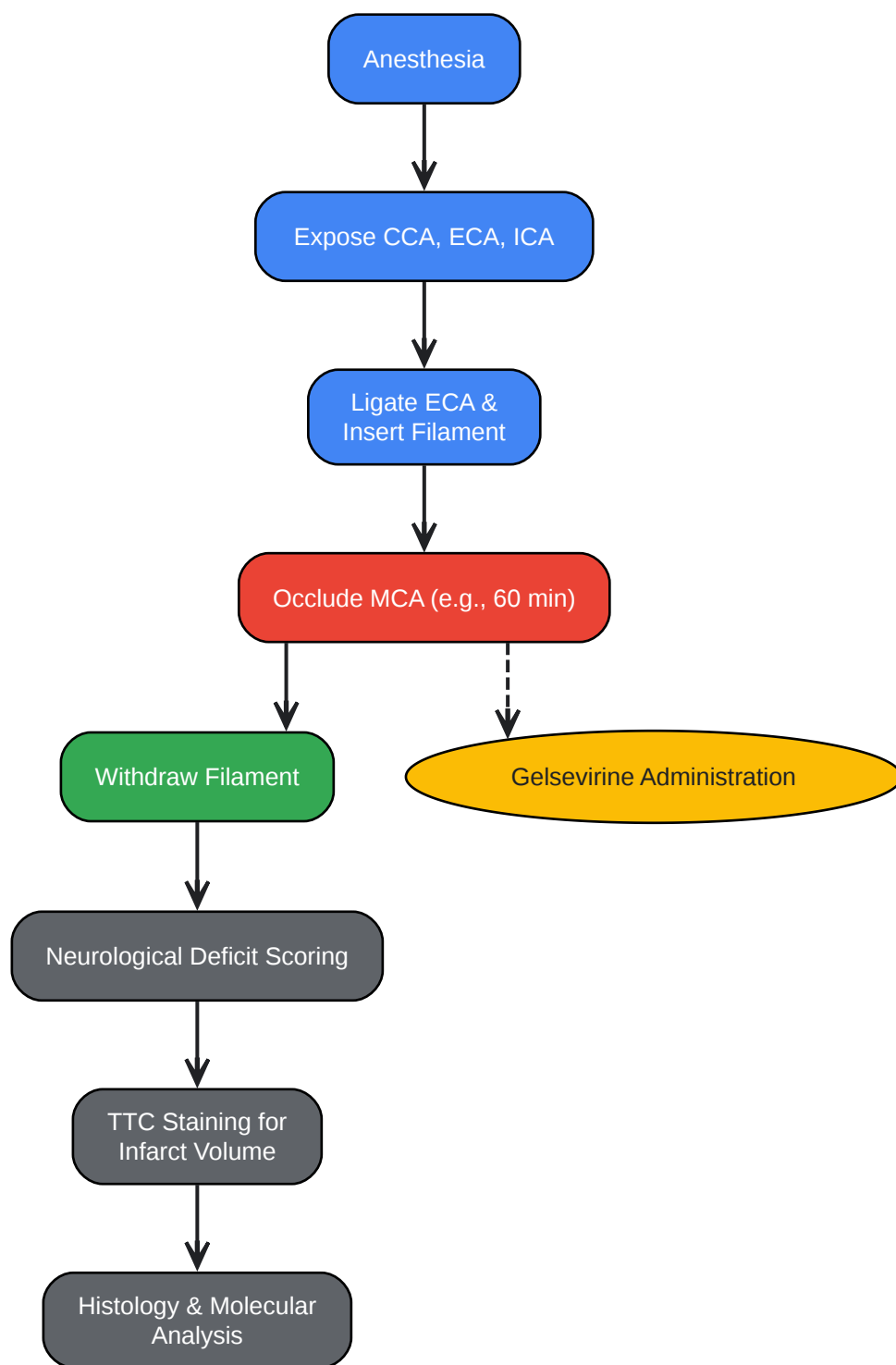
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Gelsevirine inhibits the JAK2-STAT3 signaling pathway.

STING Signaling Pathway

Gelsevirine is a specific inhibitor of the STING protein, which is a central component of the innate immune response to cytosolic DNA. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Furthermore, **gelsevirine** promotes the K48-linked ubiquitination and subsequent degradation of STING. This dual mechanism effectively blocks STING-mediated downstream signaling, including the phosphorylation of TBK1 and IRF3, and the activation of NF- κ B, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.





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